2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrF3N2S/c1-2-10-26-18-24-12-17(13-6-8-15(20)9-7-13)25(18)16-5-3-4-14(11-16)19(21,22)23/h2-9,11-12H,1,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGFXNPYEBNVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with glyoxal or its derivatives, followed by cyclization to form the imidazole ring. The allylthio group can be introduced via nucleophilic substitution reactions, while the bromophenyl and trifluoromethylphenyl groups are incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor technology can be employed to achieve efficient and sustainable synthesis, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced phenyl derivatives, and substituted trifluoromethyl derivatives .
Scientific Research Applications
2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
(a) 2-(Benzylsulfanyl)-5-(4-Bromophenyl)-1-[4-(Trifluoromethoxy)phenyl]-1H-imidazole (CAS: 1226436-82-3)
- Key Differences :
- Position 2: Benzylsulfanyl (bulkier aromatic substituent) vs. allylthio (linear aliphatic chain).
- Position 1: 4-(Trifluoromethoxy)phenyl (electron-withdrawing but less lipophilic than trifluoromethyl).
- Impact :
(b) 4-(4-Bromophenyl)-5-Methyl-2-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}-1H-Imidazole
- Key Differences :
- Position 2: Furan-2-yl group (oxygen-containing heterocycle) vs. allylthio.
- Position 4: Methyl group introduces steric effects absent in the target compound.
- Impact :
Substituent Variations at Position 1
(a) 4-Methyl-1-[3-Nitro-5-(Trifluoromethyl)phenyl]-1H-Imidazole (CAS: 916975-92-3)
- Key Differences :
- Position 1: 3-Nitro-5-(trifluoromethyl)phenyl (stronger electron-withdrawing nitro group).
- Position 4: Methyl substituent.
(b) 2-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Imidazole
Core Heterocycle Modifications
5-(2-(4-Bromo-2-Fluorophenyl)-1H-Imidazol-4-yl)-1-Isopropyl-3-Methyl-1H-1,2,4-Triazole (CAS: 1282516-76-0)
- Key Differences :
- Triazole core (1,2,4-triazole) instead of imidazole.
- Fluorine substituent on bromophenyl enhances electronegativity.
- Impact :
Physicochemical and Pharmacological Implications
- Lipophilicity : Allylthio and benzylsulfanyl groups increase logP, favoring blood-brain barrier penetration.
- Metabolic Stability : Sulfur-containing groups (e.g., allylthio) may undergo oxidation, whereas triazoles resist metabolic degradation.
Biological Activity
The compound 2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (CAS Number: 1226439-68-4) is a complex heterocyclic organic molecule featuring an imidazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.3 g/mol. The structure includes:
- An imidazole ring , contributing to its biological activity.
- A bromophenyl group , which enhances lipophilicity.
- A trifluoromethyl group , known for its influence on biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in:
- Antimicrobial properties against various pathogens.
- Anticancer activities, showing cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Studies suggest that derivatives of imidazole, including this compound, can inhibit the growth of pathogenic bacteria such as Escherichia coli and Listeria monocytogenes. The presence of the imidazole ring is often associated with antifungal and antibacterial properties, making it a candidate for further pharmacological exploration .
Anticancer Activity
Compounds related to this imidazole derivative have demonstrated significant cytotoxicity against various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Colon cancer (HT-29)
In vitro studies have revealed that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of tubulin polymerization, which affects cell division .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme inhibition : The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Receptor interaction : It may interact with specific receptors or proteins involved in cell signaling pathways related to proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds. Here are notable findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
